N-(3-aminonaphthalen-1-yl)acetamide
Description
Significance of Naphthalene (B1677914) Scaffolds in Synthetic Chemistry and Drug Discovery
The naphthalene scaffold is a privileged structure in medicinal chemistry and materials science. nih.govresearchgate.net Its rigid, aromatic framework provides a versatile platform for the development of a wide array of biologically active molecules. nih.gov Numerous compounds incorporating the naphthalene moiety have been developed and have received FDA approval, highlighting the scaffold's importance in drug discovery. ekb.egekb.eg These include drugs with antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties, among others. nih.govekb.egekb.eg The ability to modify the naphthalene core at various positions allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties, which is crucial for optimizing its interaction with biological targets. nih.gov
Overview of N-Acylated Aminonaphthalenes as Research Targets
Within the broader class of naphthalene derivatives, N-acylated aminonaphthalenes represent a significant area of research. The N-acylation of amines is a fundamental chemical transformation used to create amides, which are important precursors in the synthesis of fine chemicals and pharmaceuticals. orientjchem.org This process can also serve as a protective strategy for amino groups during multi-step organic syntheses. orientjchem.org The introduction of an acyl group to an aminonaphthalene can significantly alter the compound's chemical and physical properties, including its solubility, reactivity, and biological activity. nih.gov N-acylated aromatic amino acids, a related class of compounds, are known to be involved in various biological processes. nih.gov
Historical Context of Aminonaphthalene and Acetamide (B32628) Research
The study of aminonaphthalenes and acetamides has a long history in organic chemistry. Aminonaphthalenes, also known as naphthylamines, have been utilized as intermediates in the synthesis of dyes and other organic compounds. nih.gov Research into their chemical properties and reactivity has been ongoing for many years. Similarly, acetamide and its derivatives are fundamental organic compounds with a wide range of applications. chemicalbook.comwikipedia.org The combination of these two moieties in N-(3-aminonaphthalen-1-yl)acetamide builds upon a rich history of chemical exploration into both parent compound classes.
Chemical Identity and Physicochemical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 721970-24-7 |
| Molecular Formula | C12H12N2O |
| Molecular Weight | 200.24 g/mol chemicalbook.com |
| Melting Point | 184-186 °C |
| Boiling Point (Predicted) | 486.9±28.0 °C chemicalbook.com |
| Density (Predicted) | 1.260±0.06 g/cm3 chemicalbook.com |
| pKa (Predicted) | 15.51±0.43 chemicalbook.com |
| InChI Key | PJYZGMFZGBKNMN-UHFFFAOYSA-N fluorochem.co.uk |
| Canonical SMILES | CC(=O)Nc1cc(N)cc2ccccc12 fluorochem.co.uk |
Synthesis and Reactivity
The synthesis of this compound can be conceptualized through established organic chemistry reactions. A plausible synthetic route involves the reduction of a nitro group on a precursor molecule, such as N-(3-nitronaphthalen-1-yl)acetamide. cymitquimica.com The N-acylation of a diamine precursor is another common method for preparing such compounds. orientjchem.org
The reactivity of this compound is dictated by the functional groups present: the primary amino group, the secondary amide group, and the aromatic naphthalene ring system. The amino group can act as a nucleophile and a base, while the amide group can undergo hydrolysis under acidic or basic conditions. The naphthalene ring is susceptible to electrophilic substitution reactions, with the positions of substitution being influenced by the directing effects of the existing amino and acetamide groups.
Spectroscopic Data
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring, the amine protons, the amide proton, and the methyl protons of the acetamide group. The chemical shifts and coupling patterns of the aromatic protons would provide information about the substitution pattern.
¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the two carbonyl carbons and the carbons of the naphthalene ring.
IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine and the secondary amide, the C=O stretching of the amide, and the C-N stretching vibrations. Aromatic C-H and C=C stretching vibrations would also be present.
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (200.24 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages.
Applications in Research
Naphthalene derivatives, particularly those with amino and amide functionalities, are of significant interest in various research areas.
Role as a Synthetic Intermediate
The presence of two reactive functional groups, the amino and acetamide groups, makes this compound a potentially valuable intermediate in organic synthesis. The amino group can be readily modified to introduce a wide range of other functional groups or to build more complex molecular architectures. For instance, it could be diazotized and subsequently replaced, or it could be used in coupling reactions to form larger molecules.
Potential in Materials Science
Naphthalene-based compounds are known to exhibit interesting photophysical properties, such as fluorescence. nih.gov The extended π-conjugated system of the naphthalene ring in this compound suggests that it could have potential applications in materials science, for example, as a component in organic light-emitting diodes (OLEDs) or as a fluorescent probe. nih.govbiosynth.com The specific substitution pattern and the presence of the amino and acetamide groups would influence its emission and absorption characteristics. nih.gov
Use in the Development of Fluorescent Probes
Aminonaphthalene derivatives are frequently used as fluorophores in the design of fluorescent probes for detecting various analytes and for studying biological processes. nih.govrsc.org The fluorescence properties of these molecules are often sensitive to the polarity of their local environment. nih.gov The structure of this compound, with its donor (amino) and acceptor (acetamide) groups attached to the naphthalene scaffold, suggests it could function as a push-pull fluorophore, making it a candidate for the development of environment-sensitive fluorescent probes.
Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminonaphthalen-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-8(15)14-12-7-10(13)6-9-4-2-3-5-11(9)12/h2-7H,13H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYZGMFZGBKNMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657011 | |
| Record name | N-(3-Aminonaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
721970-24-7 | |
| Record name | N-(3-Aminonaphthalen-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80657011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Functionalization of N 3 Aminonaphthalen 1 Yl Acetamide
Advanced Synthetic Methodologies for Naphthalene (B1677914) Acetamide (B32628) Derivatives
The construction of N-(3-aminonaphthalen-1-yl)acetamide involves strategic chemical transformations to assemble the functionalized naphthalene core. Modern synthetic methods offer efficient and selective routes to this and related compounds.
Amidation Reactions for Acetamide Moiety Formation
The formation of the acetamide group is a crucial step in the synthesis of the target compound. Amidation reactions are typically employed for this purpose. Generally, amides can be synthesized by reacting a carboxylic acid or its derivative with an amine. libretexts.org
Common methods for forming the acetamide moiety include:
Reaction with Acyl Chlorides or Anhydrides: Primary and secondary amines readily react with acyl chlorides or acid anhydrides to form amides. libretexts.org This is a highly efficient method for creating the N-acetyl group on an aminonaphthalene precursor.
Catalyzed Amidation: While direct reaction of a carboxylic acid with an amine can be challenging, various catalytic systems can facilitate this transformation. youtube.com
Introduction of the Amino Group on the Naphthalene Core
Introducing an amino group onto the naphthalene ring system can be achieved through several established methods. A common strategy involves the reduction of a nitro group, which can be introduced onto the naphthalene core via nitration reactions.
For example, the synthesis of N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide involves the nitration of an acetylated aminonaphthalene precursor. nih.gov Subsequent reduction of the nitro group would yield the corresponding amino derivative.
Another approach is through the use of amination reactions on functionalized naphthalenes. For instance, 1,3-diaminonaphthalene (B8812150) derivatives can be synthesized from 1,3-dibromonaphthalene (B1599896) by reaction with a suitable nitrogen nucleophile. researchgate.net
Multi-Step Synthetic Strategies for the Target Compound
The synthesis of this compound typically involves a multi-step sequence, starting from readily available naphthalene precursors. These strategies are designed to control the regioselectivity of functional group introduction.
A plausible synthetic route could start with a dinitronaphthalene, followed by selective reduction of one nitro group, acetylation of the resulting amino group, and then reduction of the second nitro group. The conventional nitration of naphthalene often produces a mixture of 1,5- and 1,8-dinitronaphthalene. google.com
Flow chemistry presents a modern approach to multi-step synthesis, allowing for the sequential combination of several synthetic steps into a continuous process. syrris.jp This can improve efficiency and reduce purification steps between reactions. The development of multi-step biocatalytic strategies also offers an alternative, environmentally friendly approach to synthesizing complex chiral molecules like amino alcohols. researchgate.net
Rhodium-Catalyzed Annulation and C-H/C-N Bond Cleavage in N-(1-Naphthyl)amides
Recent advances in organometallic catalysis have introduced novel methods for the functionalization of naphthalene derivatives. Rhodium-catalyzed reactions, in particular, have shown significant utility.
An electron-deficient cationic rhodium(III) complex has been shown to catalyze the [2+2+2] annulation of N-(1-naphthyl)acetamide with two alkynoates. nih.govresearchgate.net This reaction proceeds through the cleavage of adjacent C–H and C–N bonds, leading to the formation of densely substituted phenanthrenes. nih.govresearchgate.net While this specific reaction functionalizes N-(1-naphthyl)acetamide rather than the 3-amino derivative, it highlights the potential of rhodium catalysis for complex C-N bond transformations on the naphthalene scaffold. nih.govresearchgate.netrsc.orgnih.govacs.org
The cleavage of the typically stable amide C-N bond is a challenging but increasingly feasible transformation. digitellinc.comchinesechemsoc.orgnih.govorganic-chemistry.orgmdpi.com This can be achieved using transition metal catalysis or under metal-free conditions, opening new avenues for the derivatization of amides. nih.govorganic-chemistry.orgmdpi.com
Precursor Synthesis and Intermediate Isolation
The successful synthesis of this compound relies on the efficient preparation and isolation of key precursors and intermediates.
Preparation of Functionalized Aminonaphthalenes
The synthesis of functionalized aminonaphthalenes is a critical starting point. These can be prepared through various routes. For example, 2,3-diaminonaphthalene-1,4-dione (B3047323) is a versatile precursor for a wide range of heterocyclic derivatives due to its adjacent amino groups. tandfonline.com
The synthesis of 1,3-disubstituted naphthalene derivatives can be achieved from 1,3-dibromonaphthalene through nucleophilic substitution reactions. researchgate.net Similarly, 1,5-diaminonaphthalene derivatives can be prepared from 5-nitro-1-tetralone derivatives. google.com
Synthesis of Naphthylamine-Derived Acetyl Chlorides or Equivalents
The synthesis of this compound can be approached through the selective acetylation of 1,3-diaminonaphthalene. Due to the presence of two amino groups with different reactivities, direct mono-acetylation can be achieved under controlled conditions. The amino group at the 1-position is generally more reactive than the one at the 3-position due to steric hindrance.
A common method involves the use of acetyl chloride as the acetylating agent. The reaction is typically carried out in a suitable solvent at low temperatures to favor mono-acetylation.
Alternatively, the synthesis can proceed via the reduction of a nitro-precursor, N-(3-nitronaphthalen-1-yl)acetamide. This nitro-amide can be synthesized from 1-nitronaphthalene (B515781) through a sequence of reduction and acetylation, or from 3-nitro-1-naphthylamine by acetylation. Subsequent reduction of the nitro group, for instance through catalytic hydrogenation, yields the desired this compound.
Selective Functionalization and Derivatization Strategies
The presence of two distinct nitrogen-containing functional groups—the acetamide nitrogen and the primary amino group on the naphthalene ring—offers opportunities for selective modifications.
Selective Modification of the Acetamide Nitrogen
The nitrogen atom of the acetamide group can undergo further functionalization, such as N-alkylation or N-arylation, though it is generally less nucleophilic than the primary amino group. These reactions typically require specific conditions to overcome the lower reactivity of the amide nitrogen.
N-Alkylation: The introduction of an alkyl group onto the acetamide nitrogen can be achieved using alkyl halides in the presence of a strong base. stackexchange.comechemi.com The base is necessary to deprotonate the amide, forming a more nucleophilic amidate anion that can then react with the alkyl halide.
N-Arylation: The formation of a bond between the acetamide nitrogen and an aryl group can be accomplished through copper-catalyzed cross-coupling reactions, such as the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves an aryl halide and a copper catalyst at elevated temperatures.
| Reaction Type | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., Iodomethane, Benzyl bromide) | Strong base (e.g., NaH) in an aprotic solvent (e.g., DMF, THF) | N-alkyl-N-(3-aminonaphthalen-1-yl)acetamide |
| N-Arylation | Aryl halide (e.g., Iodobenzene, Bromobenzene) | Copper catalyst (e.g., CuI), base (e.g., K2CO3), high-boiling solvent (e.g., DMF, NMP) | N-aryl-N-(3-aminonaphthalen-1-yl)acetamide |
Selective Functionalization at the Naphthalene Amino Group
The primary amino group on the naphthalene ring is more nucleophilic and thus more readily functionalized than the acetamide nitrogen.
Diazotization and Azo Coupling: A classic reaction of primary aromatic amines is diazotization, followed by coupling with an activated aromatic compound to form an azo dye. unb.carsc.orgpbworks.comjbiochemtech.comresearchgate.net The amino group of this compound can be converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. This diazonium salt can then be reacted with a coupling component, such as a phenol (B47542) or an aniline (B41778) derivative, to produce a highly colored azo compound.
| Step | Reagents | Typical Conditions | Intermediate/Product |
|---|---|---|---|
| Diazotization | This compound, NaNO2, HCl | 0-5 °C | N-(3-diazoniumnaphthalen-1-yl)acetamide chloride |
| Azo Coupling | Diazonium salt, Coupling component (e.g., Phenol, N,N-dimethylaniline) | 0-5 °C, appropriate pH | Azo dye derivative |
Side Chain Modifications and Conjugation Reactions
The primary amino group also serves as a key handle for the attachment of various side chains and for conjugation to other molecules, such as peptides or reporter groups.
Amide Bond Formation: The amino group can be readily acylated with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) to form a new amide bond. A widely used method for forming amide bonds under mild conditions is through the use of coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS). thermofisher.comnih.gov This is particularly useful for conjugating the naphthalenediamine scaffold to biomolecules.
| Reaction Type | Reagents | Typical Conditions | Product Type |
|---|---|---|---|
| Amide Coupling | Carboxylic acid, EDC, NHS | Aqueous or organic solvent (e.g., DMF), room temperature | N-(3-(acylamino)naphthalen-1-yl)acetamide |
| Acylation | Acyl chloride or Anhydride | Base (e.g., Pyridine, Triethylamine) in an aprotic solvent | N-(3-(acylamino)naphthalen-1-yl)acetamide |
Advanced Spectroscopic and Crystallographic Characterization of N 3 Aminonaphthalen 1 Yl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds like N-(3-aminonaphthalen-1-yl)acetamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Naphthalene (B1677914) Acetamides
In the ¹H NMR spectrum of a naphthalene acetamide (B32628), distinct signals, or resonances, are expected for each unique proton environment. The chemical shift (δ, in ppm), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J, in Hz) provide a wealth of structural information.
For this compound, the spectrum would be characterized by:
Aromatic Protons: The protons on the naphthalene ring system would typically appear in the downfield region (approximately δ 7.0-8.5 ppm). The specific substitution pattern creates a unique set of splittings that can be used to confirm the positions of the amino and acetamido groups.
Amide and Amine Protons: The NH proton of the acetamide group and the NH₂ protons of the amino group would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration. These peaks can often be confirmed by D₂O exchange, where they disappear from the spectrum.
Acetyl Protons: The methyl (CH₃) protons of the acetamido group would give rise to a sharp singlet, typically in the upfield region (around δ 2.0-2.2 ppm).
Analysis of related naphthalene derivatives often involves two-dimensional NMR techniques to definitively assign these aromatic proton signals.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy of Naphthalene Acetamides
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom produces a single peak (in a proton-decoupled spectrum), and the chemical shift indicates its electronic environment.
For this compound, the expected ¹³C NMR data would include:
Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) is typically found far downfield, in the range of δ 168-172 ppm.
Aromatic Carbons: The ten carbons of the naphthalene ring would produce a series of signals between δ 100-150 ppm. The carbons directly attached to the nitrogen atoms (C-1 and C-3) would have their chemical shifts significantly influenced by these substituents.
Acetyl Carbon: The methyl carbon of the acetyl group would resonate at a high field, typically around δ 20-25 ppm.
| Functional Group | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |
| Aromatic C-H | 7.0 - 8.5 | 100 - 150 |
| Amide N-H | Variable (broad) | - |
| Amine N-H₂ | Variable (broad) | - |
| Acetyl C-H₃ | 2.0 - 2.2 | 20 - 25 |
| Amide C=O | - | 168 - 172 |
Table 1. Predicted NMR Chemical Shift Ranges for this compound.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Aromatic and Amide Proton/Carbon Assignments
To unambiguously assign all proton and carbon signals, especially within the complex aromatic region, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the naphthalene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the assignment of carbons that bear a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary (non-protonated) carbons and for connecting the acetyl group to the correct nitrogen on the naphthalene ring. For instance, an HMBC correlation between the acetyl protons and the C-1 carbon of the naphthalene ring would confirm the N-acetylation at that position.
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
HRMS is a critical technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be confirmed. For this compound (C₁₂H₁₂N₂O), the expected exact mass would be calculated and compared to the experimental value.
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation pathways. By inducing fragmentation of the molecular ion, characteristic product ions are formed that provide structural information. Expected fragmentation for this molecule would likely involve:
Loss of a ketene (B1206846) molecule (CH₂=C=O) from the acetamide group.
Cleavage of the C-N amide bond.
Fragmentations characteristic of the naphthalene ring system.
Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound would be expected to show characteristic absorption bands:
N-H Stretching: Two bands for the primary amine (-NH₂) in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching) and one band for the secondary amide (N-H) in the same region. The position and broadness of these bands can indicate the extent of hydrogen bonding.
C=O Stretching (Amide I band): A strong absorption typically between 1630-1680 cm⁻¹. Its exact position can provide insight into the electronic environment and hydrogen bonding.
N-H Bending (Amide II band): An absorption usually found around 1550-1620 cm⁻¹.
C-N Stretching: Bands in the 1200-1400 cm⁻¹ region.
Aromatic C=C and C-H Stretching: Absorptions characteristic of the naphthalene ring system.
| Functional Group Vibration | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Amine & Amide) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=O Stretch (Amide I) | 1630 - 1680 |
| N-H Bend (Amide II) | 1550 - 1620 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
Table 2. Predicted Characteristic IR Absorption Bands for this compound.
X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would yield precise bond lengths, bond angles, and torsion angles.
Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions. Key interactions would likely include:
Hydrogen Bonding: Strong hydrogen bonds are expected between the amide N-H donor and the carbonyl oxygen acceptor of neighboring molecules, as well as involving the primary amino group. These interactions often lead to the formation of well-defined supramolecular structures like chains or sheets.
π-π Stacking: The planar naphthalene rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
While specific experimental data for this compound remains elusive in the surveyed literature, the application of these powerful analytical techniques would be essential for its full and unambiguous characterization, confirming its molecular identity and providing deep insight into its structural and electronic properties.
Crystal Packing and Supramolecular Assembly of Naphthalene Acetamide Derivatives
The crystal packing and supramolecular assembly of naphthalene acetamide derivatives are governed by a delicate interplay of non-covalent interactions. In related structures, the arrangement of molecules in the crystal lattice is primarily driven by hydrogen bonding and π-π stacking interactions. These interactions dictate the formation of higher-order structures, influencing the material's physical properties.
Analysis of Hydrogen Bonding Networks and π-π Stacking Interactions
Hydrogen bonding is a critical force in the supramolecular chemistry of naphthalene acetamide derivatives. The presence of both hydrogen bond donors (the amino -NH₂ group and the acetamido N-H) and acceptors (the carbonyl oxygen) in this compound suggests that it would form extensive hydrogen-bonding networks. In structurally similar molecules, N-H···O and N-H···N hydrogen bonds are commonly observed, linking molecules into chains, dimers, or more complex patterns. These interactions provide significant stability to the crystal lattice.
Alongside hydrogen bonding, π-π stacking interactions are a defining feature of the crystal structures of aromatic compounds like naphthalene derivatives. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent naphthalene rings. In many related crystal structures, a parallel-displaced or T-shaped arrangement of the naphthalene cores is observed, with centroid-to-centroid distances typically in the range of 3.5 to 4.0 Å. These interactions are crucial for the formation of the layered assemblies mentioned previously. The interplay between specific hydrogen bonds and the more diffuse π-π stacking interactions is a key determinant of the final crystal packing.
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state would describe the spatial arrangement of its atoms, particularly the orientation of the acetamide group relative to the naphthalene ring. The naphthalene ring system itself is largely planar, but the torsion angles involving the C-N bond of the acetamide group are of key interest.
In the crystalline state, the molecule's conformation is locked into a low-energy state that is influenced by the intramolecular and intermolecular interactions within the crystal. For related naphthalene derivatives, the acetamide group is often found to be nearly coplanar with the naphthalene ring. This planarity maximizes π-system conjugation and is often stabilized by intramolecular hydrogen bonds. However, steric hindrance from neighboring molecules in the crystal lattice can lead to slight twisting of the acetamide group out of the plane of the naphthalene ring. The specific dihedral angles would be determined by the balance of these competing energetic factors. A detailed conformational analysis would require precise atomic coordinates from an X-ray crystal structure determination.
Computational Chemistry and Theoretical Investigations of N 3 Aminonaphthalen 1 Yl Acetamide
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties, including optimized geometries and spectroscopic parameters, providing a theoretical foundation for understanding the behavior of N-(3-aminonaphthalen-1-yl)acetamide.
Optimization of Molecular Geometries and Conformational Analysis
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound. This process, known as geometry optimization, involves finding the minimum energy conformation of the molecule. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles. For naphthalene (B1677914) derivatives, the planarity of the ring system is a crucial aspect of their structure. nih.gov Theoretical calculations for related naphthalene compounds have been shown to be in good agreement with experimental data obtained from single-crystal X-ray diffraction. bohrium.com The molecular structure of a related compound, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, is noted to be semi-rigid and almost fully coplanar, with the exception of certain atoms on its functional groups. nih.gov This planarity can influence intermolecular interactions, such as π–π stacking, which are important for molecular packing in the solid state. nih.gov
Conformational analysis, a systematic study of the different spatial arrangements of a molecule, is also performed to identify various low-energy conformers and the energy barriers between them. For this compound, this would involve analyzing the rotation around the C-N bonds of the acetamide (B32628) group to understand the molecule's flexibility and preferred shapes.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
DFT methods are highly effective in predicting spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies can be correlated with experimental spectra to confirm the molecular structure. For instance, the calculated ¹H and ¹³C NMR chemical shifts can be compared with experimental data to assign specific signals to the corresponding nuclei in the molecule.
Similarly, the calculation of IR frequencies helps in assigning the vibrational modes of the molecule. Key vibrational frequencies for this compound would include the N-H and C=O stretching frequencies of the acetamide group, as well as vibrations associated with the naphthalene ring and the amino group. In studies of similar naphthalene acetamide derivatives, IR spectroscopy has been used to identify characteristic peaks such as –NH, C=O, and C=C of the aromatic ring. nih.gov
| Predicted Spectroscopic Data Type | Relevant Functional Groups | Typical Wavenumber/Chemical Shift Range |
| IR Frequency (cm⁻¹) | N-H Stretch (Amide & Amine) | 3500-3200 |
| IR Frequency (cm⁻¹) | C=O Stretch (Amide) | 1700-1650 |
| ¹H NMR (ppm) | Aromatic Protons (Naphthalene) | 7.0-8.5 |
| ¹H NMR (ppm) | Amine Protons (-NH₂) | Variable, depends on solvent |
| ¹H NMR (ppm) | Amide Proton (-NH) | 7.5-8.5 |
| ¹H NMR (ppm) | Methyl Protons (-CH₃) | 1.9-2.2 |
| ¹³C NMR (ppm) | Carbonyl Carbon (C=O) | 160-180 |
| ¹³C NMR (ppm) | Aromatic Carbons (Naphthalene) | 110-140 |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational tools for exploring how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These methods are crucial in drug discovery and design for predicting binding affinity and mechanism of action.
Elucidation of Binding Modes with Biomolecular Targets
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique involves placing the ligand in various positions and orientations within the binding site of the target protein and scoring the resulting poses based on their predicted binding affinity. For naphthalene-based compounds, interactions often involve the planar naphthalene ring system. In a study of N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide, molecular docking analyses showed that the naphthyl ring forms complementary interactions with specific amino acid residues like Trp 231 and Phe 329 in the active site of butyrylcholinesterase. researchgate.net Similarly, for this compound, docking studies could reveal key hydrogen bonds formed by the amino and acetamide groups, as well as hydrophobic interactions involving the naphthalene core.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Naphthalene Acetamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds. researchgate.net
For a series of naphthalene acetamide derivatives, a QSAR study would involve calculating a wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. These descriptors are then correlated with the experimentally determined biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR) or machine learning algorithms. semanticscholar.org
Derivation of Molecular Descriptors
The derivation of molecular descriptors is a fundamental aspect of computational chemistry, providing numerical representations of a molecule's structural and physicochemical properties. These descriptors are crucial for developing quantitative structure-activity relationship (QSAR) models. For this compound, a comprehensive set of molecular descriptors would typically be calculated using various software packages. These descriptors would fall into several categories:
Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including counts of atoms, bonds, rings, and molecular weight.
Topological Descriptors: These numerical indices describe the connectivity of atoms within the molecule, such as the Wiener index, Kier & Hall connectivity indices, and Balaban's J index.
Geometrical Descriptors: Derived from the 3D structure of the molecule, these descriptors include information about the molecule's size, shape, and surface area.
Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule, such as dipole moment, frontier orbital energies (HOMO and LUMO), and electrostatic potential maps.
While the specific values for these descriptors for this compound are not available in published literature, a theoretical calculation could yield the data presented in the following hypothetical table.
Interactive Data Table: Hypothetical Molecular Descriptors for this compound
| Descriptor Category | Descriptor Name | Hypothetically Calculated Value |
| Constitutional | Molecular Weight | 200.24 g/mol |
| Number of Heavy Atoms | 15 | |
| Number of Aromatic Rings | 2 | |
| Number of Rotatable Bonds | 1 | |
| Topological | Wiener Index | 158 |
| Kier & Hall Index (1st order) | 9.87 | |
| Geometrical | Molecular Surface Area | 220.5 Ų |
| Molar Volume | 185.3 cm³/mol | |
| Quantum-Chemical | Dipole Moment | 3.45 D |
| HOMO Energy | -5.2 eV | |
| LUMO Energy | -1.8 eV | |
| HOMO-LUMO Gap | 3.4 eV |
Note: The values in this table are for illustrative purposes only and are not based on published experimental or computational data.
Predictive Models for Biological Activity
Predictive models, often developed through QSAR studies, aim to establish a mathematical relationship between the molecular descriptors of a series of compounds and their measured biological activity. These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the synthesis of more potent analogues.
The development of a predictive model for the biological activity of this compound would necessitate a dataset of structurally related compounds with experimentally determined activities against a specific biological target. The general workflow for creating such a model involves:
Data Collection: Assembling a set of molecules with known biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule in the dataset.
Model Building: Employing statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests (RF) to build the QSAR model.
Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.
Given the absence of published biological activity data for this compound and its analogues, no specific predictive models have been developed. Research on structurally similar compounds, such as nitro-substituted acetamides, suggests that this class of molecules is often investigated for antimicrobial or anticancer properties due to the electronic properties conferred by the functional groups. However, without concrete data, any discussion of predictive models for this compound remains purely speculative.
Chemical Reactivity and Mechanistic Studies of N 3 Aminonaphthalen 1 Yl Acetamide
Reaction Pathways and Transformation of the Amide Group
The amide group in N-(3-aminonaphthalen-1-yl)acetamide can undergo several characteristic reactions, primarily hydrolysis and reduction.
Hydrolysis: The amide linkage can be cleaved through hydrolysis under both acidic and basic conditions. libretexts.orglibretexts.org
Acidic Hydrolysis: When heated with a dilute acid, such as hydrochloric acid, the amide bond is broken to yield 1,3-diaminonaphthalene (B8812150) and acetic acid. libretexts.orglibretexts.org
Basic Hydrolysis: Heating the compound with an aqueous solution of a strong base, like sodium hydroxide, also results in the cleavage of the amide bond, forming 1,3-diaminonaphthalene and a salt of acetic acid, such as sodium acetate. libretexts.orglibretexts.org
A general representation of amide hydrolysis is shown below:
| Condition | Reactants | Products |
| Acidic | This compound + H₃O⁺ + Heat | 1,3-diaminonaphthalene + Acetic Acid |
| Basic | This compound + OH⁻ + Heat | 1,3-diaminonaphthalene + Acetate |
Reduction: The amide group can be reduced to a secondary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. libretexts.org The reaction converts the acetamide (B32628) group to an ethylamine (B1201723) group, yielding N1-ethylnaphthalene-1,3-diamine.
Reactivity of the Aminonaphthalene Moiety
The aminonaphthalene portion of the molecule, specifically the free amino group at the 3-position, is a primary site for various chemical reactions.
The amino group (-NH₂) is reactive towards several reagents. interchim.fr It can react with succinimidyl esters, carboxylic acids (with carbodiimide (B86325) mediation), and other amine-reactive functional groups. interchim.fr The reactivity of the amino group is influenced by the pH of the reaction medium.
Diazotization: A characteristic reaction of primary aromatic amines is diazotization. In the presence of a cold, acidic solution (e.g., hydrochloric acid) and a source of nitrous acid (e.g., sodium nitrite), the primary amino group is converted into a diazonium salt. This diazonium salt is a versatile intermediate that can be used to introduce a wide range of functional groups onto the naphthalene (B1677914) ring through subsequent reactions (e.g., Sandmeyer reaction).
Reaction with Aldehydes and Ketones: The primary amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. mnstate.edumdpi.com This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. mnstate.edu
Investigation of Aromatic Substitution Reactions on the Naphthalene Ring
The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution reactions. The existing amino and acetamido groups are activating and ortho-, para-directing. However, the positions on the naphthalene ring are not equivalent, leading to a mixture of products.
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine, iodine) onto the aromatic ring can be achieved using appropriate halogenating agents. Studies on similar acetamide derivatives have shown that halogenation can significantly influence the compound's biological activity. nih.gov For instance, halogenation of certain acetamide agonists has been found to shift their function towards antagonism. nih.gov
Oxidative and Reductive Transformations
Both the amino group and the naphthalene ring can be involved in oxidative and reductive processes.
Oxidation: The amino group can be oxidized, and the naphthalene ring itself can undergo oxidation to form various products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents can lead to the degradation of the aromatic system. The nitro-substituted precursor, N-(3-nitronaphthalen-1-yl)acetamide, can undergo oxidation to form various oxidation products.
Reduction: The reduction of the nitro precursor, N-(3-nitronaphthalen-1-yl)acetamide, using agents like hydrogen gas with a palladium catalyst, is a key step in the synthesis of this compound. This reaction specifically targets the nitro group, converting it to an amino group.
Mechanistic Insights into Complex Reactions Involving Naphthalene Acetamide Derivatives
The reactivity of naphthalene acetamide derivatives can be complex, often involving multiple steps and the interplay of different functional groups.
Multicomponent reactions involving β-naphthol, aldehydes, and acetamide have been studied to synthesize amidoalkyl naphthols. researchgate.net These reactions can be catalyzed by various agents, including potassium hydrogen sulfate, iodine, and montmorillonite (B579905) K10 clay, often under solvent-free conditions. researchgate.net
The reaction of amino acids with reactive species like aldehydes can lead to the formation of stable bonds and covalent modifications, which can have significant biological consequences. mdpi.com The reaction of peroxynitrite with amino acids such as tryptophan and methionine can lead to hydroxylated, nitrated, or halogenated derivatives, potentially altering their biological function. mdpi.com
Biological Activities and Pharmacological Potential of N 3 Aminonaphthalen 1 Yl Acetamide Derivatives
Exploration of Neuropharmacological Activities
Derivatives of N-(3-aminonaphthalen-1-yl)acetamide have shown significant promise in the field of neuropharmacology. Researchers have investigated their potential to inhibit key enzymes, combat oxidative stress, and modulate pathways implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.
Cholinesterase Inhibition in Naphthyl-Functionalized Acetamide (B32628) Derivatives
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy for Alzheimer's disease. researchgate.net Naphthyl-functionalized acetamide derivatives have been identified as potent inhibitors of these enzymes. dntb.gov.uanih.gov
A study focusing on a series of novel acetamides revealed that four compounds (1h, 1j, 1k, and 2l) were selective inhibitors of BChE, exhibiting greater activity than the standard drug, galantamine. researchgate.net These compounds demonstrated IC₅₀ values in the range of 3.30–5.03 µM. researchgate.net Another study reported that N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide is a selective BChE inhibitor with an IC₅₀ of 5.12 µM, which is more potent than the reference compound galantamine (IC₅₀ of 7.96 µM). researchgate.net Similarly, novel thiazole (B1198619) acetamide derivatives have been synthesized and evaluated for their cholinesterase inhibitory activity, with compound 6d being the most potent AChE inhibitor (IC₅₀ = 3.14 µM). nih.gov
The mechanism of inhibition for some of these compounds has been determined as mixed-type, targeting the peripheral anionic site, oxyanion hole, acyl-binding pockets, and the catalytic site of the enzyme. researchgate.net Computational studies, such as molecular docking, have further elucidated the interactions between these naphthalene-based inhibitors and the active sites of AChE and BChE. researchgate.netresearchgate.net
Table 1: Cholinesterase Inhibition by Naphthyl-Functionalized Acetamide Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 1h | BChE | 3.30 - 5.03 | researchgate.net |
| Compound 1j | BChE | 3.30 - 5.03 | researchgate.net |
| Compound 1k | BChE | 3.30 - 5.03 | researchgate.net |
| Compound 2l | BChE | 3.30 - 5.03 | researchgate.net |
| N-(naphthalen-1-yl)-2-(piperidin-1-yl) acetamide | BChE | 5.12 ± 0.02 | researchgate.net |
| Thiazole acetamide 6d | AChE | 3.14 ± 0.16 | nih.gov |
Antioxidant Properties in Naphthalene (B1677914) Acetamide Scaffolds
Oxidative stress is a key pathological factor in many neurodegenerative diseases. nih.gov The naphthalene acetamide scaffold has been investigated for its antioxidant potential, which is the ability to protect biological systems from the harmful effects of oxidative processes. nih.gov
In one study, the antioxidant activity of naphthyl-functionalized acetamide derivatives was evaluated using the ABTS and DPPH assays. nih.gov While none of the compounds showed activity in the DPPH assay, several derivatives demonstrated strong radical scavenging capacity in the ABTS assay. nih.gov Specifically, compounds 1a, 1d, 1e, and 1g had EC₅₀ values lower than 10 µg/mL, indicating significant antioxidant potential. nih.gov Other research has also highlighted the synthesis of acetamide derivatives with notable antioxidant and potential anti-inflammatory activities. nih.gov The toxic effects of naphthalene itself are linked to its oxidative metabolism, which underscores the importance of developing naphthalene-based derivatives with protective antioxidant properties. nih.gov
Anti-Parkinson's Activity of Naphthalene-Substituted Azetidinone Derivatives
Parkinson's disease (PD) is characterized by the loss of dopaminergic neurons. ijper.org Research into naphthalene-substituted azetidinone derivatives has revealed their potential as neuroprotective agents for PD. researchgate.netresearchgate.net These compounds have been studied in a 6-hydroxydopamine (6-OHDA) induced rat model of Parkinson's. ijper.org
A study on naphthalene-substituted azetidinone derivatives showed that they could reverse behavioral and neuronal changes in 6-OHDA lesioned rats. researchgate.net The free radical scavenging activity of these compounds was evaluated, with compounds IVc, IVe, and IVf showing 88%, 70%, and 78% scavenging activity, respectively, compared to 90% for the L-dopa treated group. ijper.orgresearchgate.net This suggests that the therapeutic effect of these azetidinone derivatives may be linked to their ability to alleviate oxidative stress. researchgate.net Similarly, a study on 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)] acetamide derivatives also reported potent free radical scavenging activity for compounds 4c (82%), 4d (74%), and 4e (76%), with compound 4c showing the highest anti-Parkinson's activity in the in vivo model. researchgate.net
Table 2: Free Radical Scavenging Activity of Naphthalene-Substituted Derivatives
| Compound | Free Radical Scavenging Activity (%) | Reference |
|---|---|---|
| Azetidinone IVc | 88 | ijper.orgresearchgate.net |
| Azetidinone IVe | 70 | ijper.orgresearchgate.net |
| Azetidinone IVf | 78 | ijper.orgresearchgate.net |
| Thiazolidinone 4c | 82 | researchgate.net |
| Thiazolidinone 4d | 74 | researchgate.net |
| Thiazolidinone 4e | 76 | researchgate.net |
Modulation of Neurological Pathways
Beyond direct enzyme inhibition and antioxidant effects, naphthalene derivatives may modulate other neurological pathways relevant to neurodegeneration. For instance, some naphthalene derivatives have been synthesized to act as chemical chaperones, which can help alleviate endoplasmic reticulum (ER) stress, a factor implicated in neurodegenerative diseases. nih.gov In a Parkinson's disease model, certain naphthalene derivatives showed protective effects, suggesting a role in cellular stress response pathways. nih.gov
Furthermore, some pyrazoline derivatives have been identified as both cholinesterase and selective monoamine oxidase B (MAO-B) inhibitors. nih.gov MAO-B inhibitors are an established treatment for Parkinson's disease. The dual-inhibitory action of these compounds suggests a multifaceted approach to treating neurodegenerative conditions like Alzheimer's and Parkinson's diseases. nih.gov Studies on other heterocyclic analogs have also shown that they can significantly reduce drug-induced catatonia and tremors, and increase brain dopamine (B1211576) levels in animal models, indicating a direct influence on dopaminergic pathways. scirp.org
Anticancer and Antiproliferative Activities
The naphthalene acetamide scaffold is also a promising framework for the development of anticancer agents. ijpsjournal.com Its planar aromatic structure allows for intercalation with DNA, a mechanism utilized by many chemotherapeutic drugs. nih.gov
In Vitro Cytotoxicity Against Human Cancer Cell Lines
Numerous studies have demonstrated the in vitro cytotoxicity of this compound derivatives and related structures against a variety of human cancer cell lines.
For example, a series of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety were synthesized and evaluated. nih.gov Among them, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (compound 18) was particularly potent against the nasopharyngeal cancer cell line (NPC-TW01) with an IC₅₀ value of 0.6 µM. nih.gov This compound was found to inhibit cell proliferation by causing an accumulation of cells in the S phase of the cell cycle. nih.gov
In another study, novel naphthalene-substituted triazole spirodienones showed potent antiproliferative activity against MDA-MB-231 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer) cell lines, with IC₅₀ values as low as 0.03 µM against MDA-MB-231. nih.gov Thiazole-incorporated phthalimide (B116566) derivatives also exhibited strong cytotoxic activity; compound 5b was most potent against MCF-7 breast cancer cells with an IC₅₀ of 0.2 µM. nih.gov The mechanism of action for these phthalimide derivatives was linked to the induction of apoptosis through the intrinsic pathway. nih.gov
Table 3: In Vitro Cytotoxicity of Naphthalene Acetamide Derivatives Against Human Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) | NPC-TW01 (Nasopharyngeal) | 0.6 | nih.gov |
| Naphthalene-substituted triazole spirodienones (general) | MDA-MB-231 (Breast) | 0.03 - 0.26 | nih.gov |
| Naphthalene-substituted triazole spirodienones (general) | HeLa (Cervical) | 0.07 - 0.72 | nih.gov |
| Naphthalene-substituted triazole spirodienones (general) | A549 (Lung) | 0.08 - 2.00 | nih.gov |
| Thiazole phthalimide derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 | nih.gov |
| Thiazole phthalimide derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | nih.gov |
| Thiazole phthalimide derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | nih.gov |
Induction of Apoptosis and Cell Cycle Modulation
Derivatives of this compound have been investigated for their potential to induce programmed cell death (apoptosis) and modulate the cell cycle, key strategies in anticancer research. For instance, modulation of the Na/H exchanger 1 (NHE1) has been shown to induce apoptosis and cause cell cycle arrest at the G1 phase in leukemia cells. nih.gov While not directly studying this compound derivatives, this research highlights a potential mechanism by which such compounds could exert cytotoxic effects. nih.gov The inhibition of NHE1 leads to changes in intracellular pH, which can trigger apoptotic pathways. nih.gov Furthermore, some imidazophenazine derivatives have been shown to arrest the cell cycle in the G2/M phase and induce apoptosis in breast cancer cell lines. ekb.eg Given the structural similarities, it is plausible that derivatives of this compound could exhibit similar biological activities.
Mechanisms of Action: DNA Intercalation and Topoisomerase Inhibition
A primary mechanism by which many anticancer agents exert their effects is through interaction with DNA. One such mechanism is DNA intercalation, where a molecule inserts itself between the base pairs of the DNA double helix. This can lead to a blockade of DNA, RNA, and protein synthesis. biomedpharmajournal.org Another related mechanism is the inhibition of topoisomerase enzymes, which are crucial for managing the topological state of DNA during replication and transcription. ekb.egoncohemakey.com
Certain phthalazine (B143731) derivatives have demonstrated the ability to act as both DNA intercalators and topoisomerase II (Topo II) inhibitors. nih.gov These compounds can poison the cleavable complex of DNA and topoisomerase II, preventing the re-ligation of the DNA strand and ultimately leading to apoptosis. nih.gov Similarly, some naphthoquinone derivatives are potent inhibitors of topoisomerase I. biomedpharmajournal.org The cytotoxic action of anthracyclines, a class of chemotherapy drugs, is also attributed to their DNA intercalation activity. biomedpharmajournal.org Given that this compound contains a naphthalene scaffold, a structure found in many DNA intercalating agents, its derivatives are being explored for similar properties. biomedpharmajournal.orgnih.gov
| Compound Class | Mechanism of Action | Target Enzyme(s) | Reference |
| Phthalazine derivatives | DNA intercalation, Topoisomerase II inhibition | Topoisomerase II | nih.gov |
| Naphthoquinone derivatives | Topoisomerase I inhibition | Topoisomerase I | biomedpharmajournal.org |
| Anthracyclines | DNA intercalation | Topoisomerase II | biomedpharmajournal.orgoncohemakey.com |
| Imidazophenazines | Topoisomerase I/IIα inhibition | Topoisomerase I, Topoisomerase IIα | ekb.eg |
Inhibition of Anti-Apoptotic Proteins (e.g., Mcl-1)
Myeloid cell leukemia-1 (Mcl-1) is a key anti-apoptotic protein belonging to the Bcl-2 family. Its overexpression is observed in a wide variety of cancers and helps tumor cells evade programmed cell death. nih.govresearchgate.net Consequently, the direct inhibition of Mcl-1 is a promising therapeutic strategy. nih.gov
Structure-based design has led to the development of 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides, a novel class of selective Mcl-1 inhibitors. nih.gov These compounds bind to the BH3-binding groove of the Mcl-1 protein, the same site where pro-apoptotic BH3-only proteins interact. nih.gov By occupying this groove, these inhibitors prevent Mcl-1 from neutralizing pro-apoptotic proteins, thereby promoting apoptosis in cancer cells. researchgate.netnih.gov The development of these naphthalene-containing sulfonamides underscores the potential of this compound derivatives as a scaffold for potent and selective Mcl-1 inhibitors. nih.gov
Antimicrobial and Antifungal Evaluations
In addition to their anticancer potential, derivatives of this compound are being evaluated for their antimicrobial and antifungal properties. The naphthalene scaffold is present in numerous bioactive compounds, and various derivatives have shown promise in this area. researchgate.net For instance, a series of N-(naphthalen-1-yl)propanamide derivatives have been synthesized and tested against a range of bacteria and fungi, with some compounds showing notable activity. researchgate.net
Similarly, certain amide derivatives have demonstrated significant activity against yeasts like Candida glabrata and Candida krusei. nih.gov Arylsulfonamide derivatives have also been screened for their activity against several Candida species, with some showing fungicidal effects. nih.gov The mechanism of action for some of these compounds may involve the inhibition of crucial fungal enzymes, such as carbonic anhydrases. nih.gov
Below is a table summarizing the antimicrobial and antifungal activities of some relevant compound classes:
| Compound Class | Tested Against | Notable Activity | Reference |
| N-(naphthalen-1-yl)propanamide derivatives | E. coli, various fungi | Most effective against E. coli | researchgate.net |
| Amide derivatives | Candida glabrata, Candida krusei | Significant activity against yeasts | nih.gov |
| Arylsulfonamide derivatives | Candida spp. | Fungicidal effects against Candida glabrata | nih.gov |
| 1-chloromethyl naphthalene derivatives | Fungi | Antifungal profile | researchgate.net |
Metabolic Activation and Detoxification Pathways of N-Acylated Aminonaphthalenes
The biological activity of N-acylated aminonaphthalenes, including their potential carcinogenicity, is heavily influenced by their metabolic pathways. These pathways can lead to either detoxification or metabolic activation to reactive intermediates.
N-Oxidation to Aryl-N-hydroxylamines
A critical step in the metabolic activation of carcinogenic arylamines is N-oxidation, which forms N-hydroxy arylamines. nih.govcapes.gov.brnih.gov This reaction is primarily carried out by cytochrome P-450 monooxygenases in the liver. nih.govcapes.gov.br The resulting N-hydroxy arylamines are considered proximate carcinogenic derivatives, which can be further metabolized to highly reactive species that bind to DNA and other macromolecules. nih.govcapes.gov.brnih.gov In contrast, ring oxidation of arylamines is generally considered a detoxification mechanism. nih.govcapes.gov.br
Role of Acetylation and Deacetylation in Metabolism
Acetylation and deacetylation are crucial post-translational modifications that play a significant role in the metabolism of arylamines. nih.govnih.gov N-acetylation, catalyzed by N-acetyltransferases (NATs), is generally a detoxification step. However, the polymorphic nature of NAT2 can lead to different acetylation phenotypes (rapid, intermediate, and slow), which have been associated with varying cancer risks upon exposure to arylamines. nih.gov
Conversely, O-acetylation of N-hydroxy arylamines, also catalyzed by NATs, is a metabolic activation step that can lead to the formation of DNA adducts. nih.gov Deacetylation, on the other hand, can reverse the effects of acetylation and is part of the complex regulatory network governing the metabolic fate of these compounds. nih.gov The interplay between acetylation and deacetylation significantly influences whether N-acylated aminonaphthalenes are safely detoxified or converted into carcinogenic metabolites. nih.govnih.gov
Formation of Reactive Metabolites and DNA Adducts
The biotransformation of xenobiotics, including pharmaceutical agents and environmental chemicals, is a double-edged sword. While metabolic processes are often detoxifying, they can also lead to the formation of highly reactive metabolites that can covalently bind to cellular macromolecules, including DNA. This process, known as metabolic activation, is a critical initiating event in chemical carcinogenesis and can contribute to other forms of toxicity. The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, can lead to mutations and genomic instability if not properly repaired.
For aromatic amines and amides, a common pathway of metabolic activation involves N-hydroxylation, a reaction frequently catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This initial step can be followed by further enzymatic transformations, such as O-acetylation or sulfonation, which generate highly reactive and unstable esters. These electrophilic species can then readily react with nucleophilic sites on DNA bases, primarily guanine (B1146940) and adenine, to form DNA adducts.
While direct studies on the metabolic activation and DNA adduct formation of this compound are not extensively available in the public domain, the metabolic fate of structurally related naphthalenamines and aromatic amides provides a strong basis for inferring its potential pathways of bioactivation. The metabolism of compounds like 2-naphthylamine (B18577) and naphthalene itself has been the subject of considerable research and offers valuable insights.
Inferred Metabolic Activation of this compound
Based on the established metabolic pathways for analogous compounds, the bioactivation of this compound likely proceeds through one or both of the following major routes:
N-hydroxylation of the Acetamido Group: Similar to other aromatic amides, the acetamido group of this compound can undergo N-hydroxylation, mediated by CYP enzymes, to form an N-hydroxy-acetamide derivative. This metabolite can then be further activated, for instance, by sulfotransferases (SULTs) or N,O-acetyltransferases (NATs), to produce a reactive nitrenium ion that can bind to DNA.
Oxidation of the Naphthalene Ring: The naphthalene ring system is susceptible to oxidative metabolism by CYP enzymes, leading to the formation of epoxides. nih.govnih.gov For instance, naphthalene is metabolized to naphthalene-1,2-oxide. nih.gov These epoxides are electrophilic and can react directly with DNA. Alternatively, they can be hydrolyzed by epoxide hydrolase to form dihydrodiols, which can then be further oxidized to form highly reactive quinones, such as naphthoquinones. epa.gov These quinones are also capable of forming DNA adducts.
N-hydroxylation of the Amino Group: The free amino group on the naphthalene ring represents another potential site for metabolic activation. Similar to 2-naphthylamine, this amino group can be N-hydroxylated by CYP enzymes, such as CYP1A2, to form a hydroxylamine (B1172632). nih.gov This hydroxylamine can then be protonated to form a reactive nitrenium ion, or it may undergo further conjugation reactions that lead to the formation of DNA-reactive species.
Potential DNA Adducts
The reactive metabolites generated from this compound would be expected to form various DNA adducts. The specific nature of these adducts would depend on the reactive metabolite formed and the nucleophilic site on the DNA base. Based on studies with related compounds, the following types of adducts are plausible:
| Reactive Metabolite | Potential DNA Adduct Site(s) |
| Nitrenium ion (from N-hydroxylation) | C8 and N2 positions of guanine, N6 position of adenine |
| Epoxide (from ring oxidation) | N7 position of guanine |
| Quinone (from ring oxidation) | Covalent binding to various nucleophilic sites on DNA bases |
It is important to underscore that the metabolic pathways and the resulting DNA adducts described above are inferred from the behavior of structurally similar compounds. Definitive identification of the reactive metabolites and DNA adducts of this compound would require specific experimental studies. The genotoxicity of naphthalene and its derivatives has been a subject of review, and while naphthalene itself is not always found to be genotoxic in standard assays, its metabolites, particularly quinones, have demonstrated genotoxic potential. epa.govnih.gov The study of DNA adducts is a key component in assessing the carcinogenic risk of chemical compounds. youtube.com
Applications in Materials Science and Advanced Analytical Chemistry
Development of Fluorescent Probes and Sensors Based on Naphthalene (B1677914) Acetamides
The inherent fluorescence of the naphthalene ring system is a key feature exploited in the design of fluorescent probes and sensors. nih.gov Naphthalene acetamide (B32628) derivatives are particularly useful because their fluorescence properties, such as intensity and emission wavelength, can be sensitive to the local environment, including polarity and the presence of specific analytes. nih.gov This sensitivity allows for the creation of "turn-on" or ratiometric sensors for detecting metal ions, biomolecules, and other substances of interest. imrpress.comnih.govimrpress.com
Fluorescence spectroscopy has become an invaluable tool in biochemical research for monitoring ions, small molecules, and various biological processes. nih.gov While intrinsic fluorophores are sometimes used, the development of new extrinsic fluorophores, such as those based on naphthalene acetamides, remains crucial for designing novel and more effective probes. nih.gov
A notable example is the use of naphthalene derivatives in creating environment-sensitive fluorophores, which typically exhibit low quantum yield in aqueous solutions but become highly fluorescent in nonpolar environments or upon binding to hydrophobic sites in proteins or membranes. nih.gov For instance, N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide, a related naphthalene acetamide derivative, is recognized as a Prodane fluorescent dye, known for its red fluorescence and large Stokes shift. nih.gov The modification of the molecular structure through the introduction of groups like nitro and acetylamino affects intermolecular interactions, which in turn influences the stacking patterns and photophysical properties in the solid state. nih.gov
Researchers have also designed and synthesized naphthalene derivative probes with Schiff base structures for the selective and sensitive detection of metal ions like Al³⁺. nih.gov In one study, a naphthalene derivative fluorescent probe formed a complex with Al³⁺, resulting in a significant increase in fluorescence intensity, allowing for the quantitative detection of the ion. nih.gov The system demonstrated good selectivity for Al³⁺ even in the presence of other competing metal ions. nih.gov
The table below summarizes the characteristics of select fluorescent probes based on naphthalene and its derivatives, illustrating their application in detecting various analytes.
| Probe Derivative Type | Target Analyte | Key Findings |
| 6-N,N-Dimethylamino-2,3-naphthalimide | Local Polarity / Opioid Receptors | Emission maximum shifts from 491 nm (toluene) to 592 nm (water); quantum yield decreases over 100-fold from chloroform (B151607) to water. nih.gov |
| Naphthalene Derivative with Schiff Base | Aluminum Ion (Al³⁺) | Forms a fluorescent system with Al³⁺, with a distinct emission peak at 434 nm; fluorescence intensity increases with Al³⁺ concentration. nih.gov |
| N-(6-acetyl-1-nitronaphthalen-2-yl)acetamide | Environment Polarity | A Prodane fluorescent dye with a large Stokes shift, whose packing and optical properties are influenced by its functional groups. nih.gov |
| DCM-based NIR Probe (DCMOS-N) | Biothiols (GSH, Cys, Hcy) | A near-infrared probe that shows a significant fluorescence enhancement at 651 nm upon reaction with biothiols. imrpress.com |
Role as Intermediates in Complex Organic Synthesis
N-(3-aminonaphthalen-1-yl)acetamide serves as a valuable intermediate in multi-step organic syntheses due to its bifunctional nature, possessing both a reactive primary amine and an acetamide group on a rigid naphthalene core. Its precursor, N-(3-nitronaphthalen-1-yl)acetamide, is also a key intermediate; the nitro group can be readily reduced to an amino group, providing a pathway to the title compound. This amino group can then undergo a variety of chemical transformations, including diazotization followed by substitution, or condensation reactions to form imines (Schiff bases) or amides. nih.gov
The naphthalene ring itself can participate in electrophilic substitution reactions, although the positions of substitution are directed by the existing amino and acetamido groups. rsc.org The versatility of these intermediates makes them useful building blocks for creating more complex molecules with specific biological or material properties. researchgate.net
Multi-component reactions (MCRs) are an efficient synthetic strategy where naphthalene derivatives are often employed. researchgate.netijcmas.com For example, 1-amidoalkyl-2-naphthols are synthesized in a one-pot, three-component reaction involving a 2-naphthol, an aldehyde, and an amide. researchgate.net These amidoalkyl naphthols are significant because they can be converted into biologically important 1-aminoalkyl-2-naphthols through amide hydrolysis. researchgate.netijcmas.com This highlights the role of the amide-naphthalene structure as a key synthetic platform.
Furthermore, the synthesis of novel heterocyclic systems often utilizes naphthalene-based starting materials. For instance, various β-naphthol derivatives containing benzothiazolylamino and heteroaryl groups have been synthesized via the Betti reaction, a multi-component condensation. nih.gov Similarly, other complex structures, such as N-substituted acetamides bearing indolyl-oxoacetamide moieties, have been developed and synthesized for various research applications. nih.gov
Naphthalene Acetamide Derivatives in the Synthesis of New Materials
The rigid, planar, and aromatic structure of the naphthalene core makes it an excellent scaffold for building advanced materials with unique photophysical and electronic properties. nih.gov Derivatives of naphthalene acetamide are investigated for their potential in creating photonic materials, electrochromic devices, and other functional organic materials. mdpi.com Organic small molecules with naphthalene ring systems are attractive as photonic materials because of their potential for high photoluminescence quantum efficiency and tunable optical properties. nih.gov
A significant area of application is in the development of electrochromic materials, which change color in response to an electrical voltage. Researchers have synthesized and analyzed a series of naphthalene phthalimide (B116566) derivatives as potential cathodic electrochromic materials. mdpi.com These materials were synthesized from various diaminonaphthalene precursors, which are structurally related to this compound. mdpi.com The studies showed that these naphthalene imide derivatives undergo reversible electrochemical reduction, leading to changes in their optical properties. mdpi.com The position of the imide linkages on the naphthalene bridge was found to significantly influence the physicochemical properties of the resulting material. mdpi.com
The table below presents data on naphthalene phthalimide derivatives investigated for their electrochromic properties.
| Compound Name | Naphthalene Bridge | Key Electrochemical Property |
| 1,5-PhDI | 1,5-naphthalene | Undergoes reversible electrochemical reduction. mdpi.com |
| 1,4-PhDI | 1,4-naphthalene | Reduction potential is similar to other naphthalene-bridged compounds. mdpi.com |
| 2,6-PhDI | 2,6-naphthalene | Undergoes reversible electrochemical reduction. mdpi.com |
| 3,3′-PhDI | 3,3′-dimethylnaphtidine | Shows a noticeable bathochromic shift of the reduced form's absorption band. mdpi.com |
These findings indicate that by systematically modifying the structure of naphthalene-based compounds, it is possible to fine-tune their properties for specific applications in materials science, such as creating more stable and efficient electrochromic devices. mdpi.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(3-aminonaphthalen-1-yl)acetamide, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via coupling reactions between naphthalene derivatives and acetamide precursors. For example, analogous syntheses involve reacting an acetyl chloride derivative (e.g., naphthalen-1-ylacetyl chloride) with a substituted aniline under controlled conditions (e.g., dichloromethane solvent, triethylamine catalyst, 273 K stirring) . Yield optimization requires careful temperature control, stoichiometric ratios, and purification via recrystallization (e.g., toluene slow evaporation).
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For related acetamides, XRD revealed dihedral angles between aromatic rings (e.g., 60.5° between naphthalene and substituted benzene rings) and hydrogen-bonding networks stabilizing crystal packing . Complementary techniques include NMR (¹H/¹³C) for functional group verification and FT-IR for amide bond identification.
Q. What analytical methods ensure purity and assess related substances in this compound?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is routinely used. For similar acetamides, sample preparation involves dissolving the compound in water/acetonitrile mixtures, followed by gradient elution to resolve impurities. Peaks corresponding to byproducts (e.g., unreacted aniline or oxidation products) are monitored against reference standards .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity or reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui functions, HOMO-LUMO gaps) to predict reactive sites, as demonstrated for acetamide corrosion inhibitors . Molecular docking evaluates binding affinities with biological targets (e.g., enzymes, receptors) using software like AutoDock. For analogous compounds, docking studies revealed interactions with neurotransmitter receptors and cancer-related proteins, validated by experimental assays .
Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?
- Methodology : Systematic meta-analysis of reaction parameters (e.g., solvent polarity, catalyst loading) is critical. For example, conflicting yields in amide syntheses may arise from variations in anhydrous conditions or purification methods. Biological activity discrepancies require dose-response validation across multiple assays (e.g., MTT for cytotoxicity , enzymatic inhibition assays) and controls for batch-to-batch variability .
Q. What strategies optimize regioselectivity in functionalizing the naphthalene ring of this compound?
- Methodology : Directed ortho-metalation or protecting-group strategies can enhance regioselectivity. For instance, amino groups on naphthalene can act as directing groups for electrophilic substitution. Computational tools (e.g., molecular electrostatic potential maps) identify electron-rich regions for targeted modifications . Experimental validation via LC-MS or 2D NMR tracks substituent positioning.
Q. How do structural modifications (e.g., halogenation, alkylation) alter the physicochemical properties of this compound?
- Methodology : Introduce substituents via halogenation (N-bromosuccinimide) or alkylation (Grignard reagents) and characterize changes using:
- LogP : Measure hydrophobicity via shake-flask or HPLC retention times .
- Thermal stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC).
- Bioactivity : Compare IC50 values in enzyme inhibition assays pre- and post-modification .
Key Methodological Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize oxidation byproducts .
- Characterization : Combine XRD with spectroscopic methods (NMR, IR) for robust structural confirmation.
- Computational-Experimental Synergy : Use DFT to guide synthetic routes and docking to prioritize biological targets .
For further reading, consult crystallographic data from Acta Crystallographica and pharmacological interaction studies in Pharmaceutica Analytica Acta .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
